[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride
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Overview
Description
This compound, also known as 1-[(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropyl]methanamine dihydrochloride, has a CAS Number of 2416218-53-4 . It has a molecular weight of 209.07 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name of the compound is ( (1R,2S)-3,3-difluorocyclopropane-1,2-diyl)dimethanamine dihydrochloride . The InChI code is 1S/C5H10F2N2.2ClH/c6-5(7)3(1-8)4(5)2-9;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;; .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 209.07 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex cyclopropyl-containing compounds and their structural analysis plays a crucial role in the development of novel pharmaceuticals and materials. For instance, the synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine demonstrated the formation of cyclohexane rings with classic chair and half-chair conformations, showcasing the structural diversity achievable with cyclopropyl analogs (Yong Wu et al., 2009).
Applications in Drug Synthesis
Compounds with cyclopropyl groups have been explored for their potential in synthesizing drugs with antidepressant effects. For example, the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, utilized cyclopropylamine derivatives, highlighting their importance in pharmaceutical synthesis (Krisztina Vukics et al., 2002).
Potential in Sensing and Detection
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3(1-8)4(5)2-9;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNJFIFQCJNHOU-NDXJVULZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C1(F)F)CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](C1(F)F)CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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